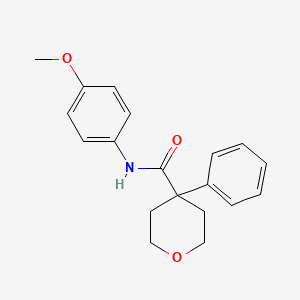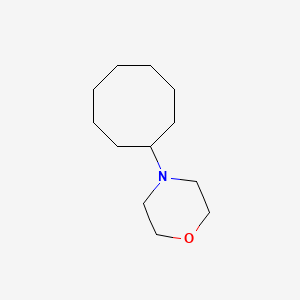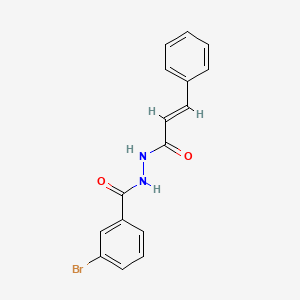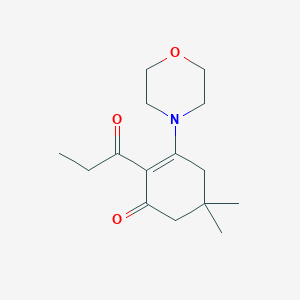
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CDP323, is a small molecule drug that has shown potential in various scientific research applications. This compound was first synthesized in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the activation of T cells. By inhibiting DPP-IV, this compound reduces the activation and proliferation of T cells, which in turn reduces the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are associated with autoimmune diseases. Additionally, this compound has been shown to reduce the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in laboratory experiments is its high potency and selectivity for DPP-IV. This allows for precise control over the inhibition of T cell activation. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another potential direction is the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases beyond autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-(2,5-dioxo-1-pyrrolidinyl)propan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a molecular weight of 348.83 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to inhibit the activity of T cells, which play a crucial role in the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNYFZYMFPVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)

